molecular formula C16H11N3O2S B2915655 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081128-41-7

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2915655
CAS No.: 1081128-41-7
M. Wt: 309.34
InChI Key: NNXHVHWNORPANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with diverse applications in medicinal chemistry, material science, and various industrial processes. This compound features a quinoline core substituted with a methyl group and a thiophene moiety, making it a unique and valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.

  • Reduction: Reduction reactions can be used to modify the quinoline ring, potentially altering its chemical and physical properties.

  • Substitution: Substitution reactions at different positions on the quinoline ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical structure makes it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and quinoline moieties are believed to play crucial roles in binding to biological targets, such as enzymes and receptors, leading to the observed biological activities. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

  • Quinoline derivatives: Other quinoline derivatives with different substituents and functional groups.

  • Thiophene derivatives: Compounds containing thiophene rings with various substituents.

  • Oxadiazole derivatives: Other oxadiazole-containing compounds with different substituents.

Uniqueness: 1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its unique combination of quinoline, thiophene, and oxadiazole moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXHVHWNORPANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.